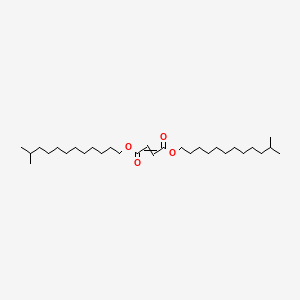
Diisotridecyl maleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diisotridecyl maleate is an organic compound with the molecular formula C30H56O4 and a molecular weight of 480.76324 g/mol . It is a diester of maleic acid and isotridecyl alcohol, characterized by its long carbon chains and ester functional groups. This compound is used in various industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diisotridecyl maleate is typically synthesized through the esterification reaction between maleic anhydride and isotridecyl alcohol. The reaction is catalyzed by an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
Maleic Anhydride+2Isotridecyl Alcohol→Diisotridecyl Maleate+Water
Industrial Production Methods
In industrial settings, the production of this compound involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The reaction mixture is typically heated to around 150-180°C to facilitate the esterification process. After the reaction, the product is purified through distillation to remove any unreacted starting materials and by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Diisotridecyl maleate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of maleic acid and isotridecyl alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, producing a different ester and isotridecyl alcohol.
Addition Reactions: The double bond in the maleate moiety can participate in addition reactions with various reagents, such as hydrogen, halogens, and other electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Addition Reactions: Reagents like hydrogen gas (H2) with a palladium catalyst, halogens (Cl2, Br2), and other electrophiles.
Major Products Formed
Hydrolysis: Maleic acid and isotridecyl alcohol.
Transesterification: Different esters depending on the alcohol used.
Addition Reactions: Saturated or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Diisotridecyl maleate has several applications in scientific research and industry:
Polymer Chemistry: Used as a plasticizer in the production of polymers to enhance flexibility and durability.
Coatings and Adhesives: Incorporated into formulations to improve adhesion properties and resistance to environmental factors.
Biomedical Research: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable complexes with various drugs.
Surfactants: Utilized in the formulation of surfactants for detergents and cleaning agents
Wirkmechanismus
The mechanism of action of diisotridecyl maleate primarily involves its interaction with other molecules through its ester functional groups and double bonds. The ester groups can undergo hydrolysis, releasing maleic acid and isotridecyl alcohol, which can further participate in various biochemical pathways. The double bonds in the maleate moiety can react with electrophiles, leading to the formation of addition products that can interact with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylhexyl Maleate: Another ester of maleic acid, used as a plasticizer and in coatings.
Dioctyl Maleate: Similar in structure and used in similar applications as diisotridecyl maleate.
Diisodecyl Maleate: Used in plasticizers and coatings, with slightly different physical properties due to shorter carbon chains.
Uniqueness
This compound is unique due to its longer carbon chains, which provide enhanced flexibility and lower volatility compared to shorter-chain maleates. This makes it particularly useful in applications requiring high durability and stability .
Eigenschaften
CAS-Nummer |
53817-59-7 |
|---|---|
Molekularformel |
C30H56O4 |
Molekulargewicht |
480.8 g/mol |
IUPAC-Name |
bis(11-methyldodecyl) but-2-enedioate |
InChI |
InChI=1S/C30H56O4/c1-27(2)21-17-13-9-5-7-11-15-19-25-33-29(31)23-24-30(32)34-26-20-16-12-8-6-10-14-18-22-28(3)4/h23-24,27-28H,5-22,25-26H2,1-4H3 |
InChI-Schlüssel |
JEHBOJVFHNCQJZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCCCCCCCCCOC(=O)C=CC(=O)OCCCCCCCCCCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(acridin-9-ylamino)phenyl]acetic acid](/img/structure/B13766598.png)


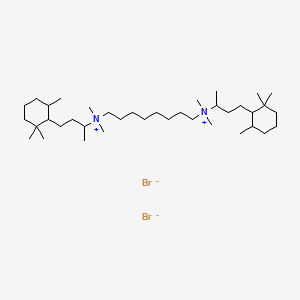



![(E,6Z)-4-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]-6-(1,3,3-trimethylindol-2-ylidene)hex-4-en-1-ol;perchlorate](/img/structure/B13766640.png)
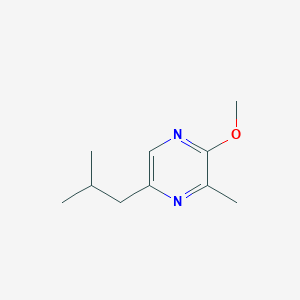
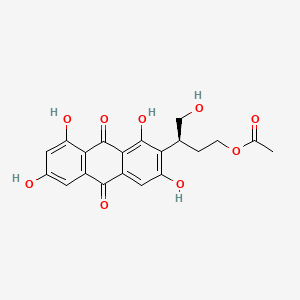
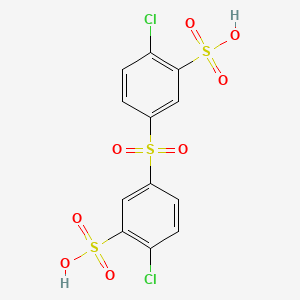
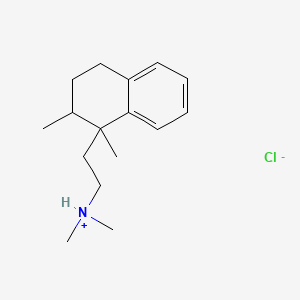
![dilithium;2-[(1-anilino-1,3-dioxobutan-2-yl)diazenyl]-4-azanidylsulfonylphenolate;cobalt(2+)](/img/structure/B13766685.png)

